molecular formula C51H85N15O17S2 B12771104 L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- CAS No. 119420-07-4

L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)-

Cat. No.: B12771104
CAS No.: 119420-07-4
M. Wt: 1244.4 g/mol
InChI Key: LMYRMZCIVJDSCP-OWYYFYIDSA-N
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Description

L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is a complex peptide derivative of L-glutamic acid. This compound is notable for its intricate structure, which includes multiple amino acid residues. L-glutamic acid itself is an α-amino acid that is widely used in the biosynthesis of proteins and serves as a key neurotransmitter in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out in solvents like DMF or DCM .

Industrial Production Methods

Industrial production of such complex peptides often employs automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. The process involves the protection and deprotection of functional groups to ensure selective reactions at each step. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionyl residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Serves as a substrate in enzymatic studies and protein interaction assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows it to participate in a wide range of biochemical interactions and makes it a valuable tool in scientific research .

Properties

CAS No.

119420-07-4

Molecular Formula

C51H85N15O17S2

Molecular Weight

1244.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C51H85N15O17S2/c1-26(2)21-36(49(80)61-30(9-7-8-18-52)45(76)65-35(51(82)83)12-15-41(71)72)66-48(79)34(17-20-85-6)64-46(77)32(11-14-40(69)70)62-47(78)33(16-19-84-5)60-43(74)28(4)57-42(73)27(3)58-44(75)31(10-13-38(54)67)63-50(81)37(59-39(68)23-53)22-29-24-55-25-56-29/h24-28,30-37H,7-23,52-53H2,1-6H3,(H2,54,67)(H,55,56)(H,57,73)(H,58,75)(H,59,68)(H,60,74)(H,61,80)(H,62,78)(H,63,81)(H,64,77)(H,65,76)(H,66,79)(H,69,70)(H,71,72)(H,82,83)/t27-,28-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

LMYRMZCIVJDSCP-OWYYFYIDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CN

Origin of Product

United States

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